molecular formula C15H13N5 B5020906 3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile

3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile

Cat. No. B5020906
M. Wt: 263.30 g/mol
InChI Key: OVHLHSPOZQURAF-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-1,3,5-pentanetricarbonitrile, commonly known as BPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTC is a heterocyclic organic compound that contains a benzimidazole ring and three cyano groups. The compound has a molecular weight of 327.3 g/mol and a melting point of 224-226°C.

Scientific Research Applications

BPTC has been studied extensively for its potential applications in various fields. In the field of chemistry, BPTC has been used as a building block for the synthesis of other compounds. For example, BPTC has been used as a precursor for the synthesis of pyridine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
In the field of biology, BPTC has been studied for its potential as an inhibitor of protein-protein interactions. Specifically, BPTC has been shown to inhibit the interaction between the p53 tumor suppressor protein and the MDM2 oncoprotein, which is involved in the regulation of cell growth and apoptosis. This inhibition has potential applications in cancer therapy, as the disruption of the p53-MDM2 interaction can lead to the activation of p53 and the induction of apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of BPTC involves its ability to bind to the hydrophobic pocket of the MDM2 oncoprotein, which is responsible for binding to the p53 tumor suppressor protein. This binding prevents the interaction between p53 and MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPTC has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BPTC can induce apoptosis in cancer cells by activating the p53 pathway. Additionally, BPTC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using BPTC in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, BPTC has a relatively low toxicity, which makes it suitable for use in cell-based assays. However, one limitation of using BPTC is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of BPTC. One potential direction is the development of BPTC derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential of BPTC as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of BPTC as a tool for studying protein-protein interactions and the p53 pathway could lead to a better understanding of these processes and the development of new therapies.

Synthesis Methods

The synthesis of BPTC involves the reaction of 2-aminobenzimidazole with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield BPTC. The yield of the synthesis process is typically around 60-70% and the purity of the final product can be improved by recrystallization.

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)pentane-1,3,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c16-9-3-7-15(11-18,8-4-10-17)14-19-12-5-1-2-6-13(12)20-14/h1-2,5-6H,3-4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHLHSPOZQURAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CCC#N)(CCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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